N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound characterized by the presence of an imidazole ring, a tetrahydrofuran moiety, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through an acid-catalyzed cyclization reaction.
Formation of the Nicotinamide Group: Nicotinamide is typically synthesized from nicotinic acid through an amidation reaction using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in nicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-4-yl)ethyl)nicotinamide: Lacks the tetrahydrofuran moiety, resulting in different solubility and bioavailability properties.
6-(Methoxy)nicotinamide: Lacks both the imidazole ring and the tetrahydrofuran moiety, leading to different biological activities.
N-(2-(1H-imidazol-4-yl)ethyl)-6-hydroxynicotinamide: Contains a hydroxyl group instead of the tetrahydrofuran moiety, affecting its chemical reactivity and interactions.
Uniqueness
N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the combination of its structural features, which confer specific chemical, biological, and physical properties. The presence of the imidazole ring, tetrahydrofuran moiety, and nicotinamide group allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(18-6-5-13-9-17-11-20-13)12-3-4-15(19-8-12)23-10-14-2-1-7-22-14/h3-4,8-9,11,14H,1-2,5-7,10H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLYFMCZUJZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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